3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid
Overview
Description
“3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C9H3BrF3IN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle .
Molecular Structure Analysis
The molecular structure of this compound includes a bromine atom, an iodine atom, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core, with a carboxylic acid group also attached to the pyridine ring .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 434.94 g/mol. Further physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Automated Synthesis
Herath, Dahl, and Cosford (2010) developed an automated continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids directly from 2-aminopyridines and bromopyruvic acid. This method represents an advance in synthesizing imidazo[1,2-a]pyridine-2-carboxamides, including a Mur ligase inhibitor, using a multi-step continuous flow process without intermediate isolation (Herath et al., 2010).
Trifluoromethylation
Zhou, Xu, and Zhang (2019) describe a transition-metal-free, visible-light-induced trifluoromethylation of imidazo[1,2-a]pyridines. This process, using anthraquinone-2-carboxylic acid as the photo-organocatalyst, efficiently produces various 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives through regioselective functionalization (Zhou et al., 2019).
Fluorocarbon Derivatives
Banks and Thomson (1984) synthesized 2-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives from trifluoroacetonitrile. This work highlighted reactions yielding 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid and other related compounds (Banks & Thomson, 1984).
Synthesis and Characterization
Du Hui-r (2014) focused on synthesizing versatile imidazo[1,2-a]pyridine carboxylic acid derivatives. The study included Suzuki cross-coupling/hydrolysis reactions and insights into the reaction conditions and catalysts used (Du Hui-r, 2014).
Copper-Mediated Synthesis
Zhou et al. (2016) developed a copper-mediated aerobic oxidative coupling method for synthesizing 3-bromo-imidazo[1,2-a]pyridines. This approach is notable for its tolerance of various functional groups and mild conditions (Zhou et al., 2016).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
3-bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrF3IN2O2/c10-6-5(8(17)18)15-7-4(9(11,12)13)1-3(14)2-16(6)7/h1-2H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVNWMRCOSONCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=C(N2C=C1I)Br)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrF3IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-6-iodo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.